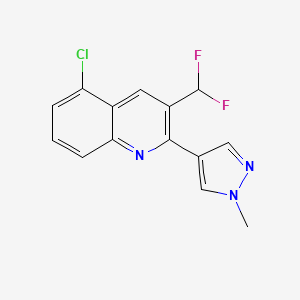

5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline

Description

5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline is a quinoline derivative featuring three key substituents:

- Chlorine at position 5 (electron-withdrawing group).

- Difluoromethyl at position 3 (moderate lipophilicity and metabolic stability).

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated quinolines are active (e.g., antimalarial or anticancer agents).

Properties

Molecular Formula |

C14H10ClF2N3 |

|---|---|

Molecular Weight |

293.70 g/mol |

IUPAC Name |

5-chloro-3-(difluoromethyl)-2-(1-methylpyrazol-4-yl)quinoline |

InChI |

InChI=1S/C14H10ClF2N3/c1-20-7-8(6-18-20)13-10(14(16)17)5-9-11(15)3-2-4-12(9)19-13/h2-7,14H,1H3 |

InChI Key |

NLPRPRBUINCXLZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=C3C(=N2)C=CC=C3Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through Skraup synthesis or Friedländer synthesis.

Introduction of Substituents: The chloro, difluoromethyl, and pyrazolyl groups can be introduced through various substitution reactions, using reagents like chlorinating agents, difluoromethylating agents, and pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or quinoline rings.

Reduction: Reduction reactions could target the difluoromethyl group or the quinoline ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

5-Chloro-3-(difluoromethyl)-2-(1-methyl-4-pyrazolyl)quinoline could have applications in several fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible development as a therapeutic agent, given the biological activity of quinoline derivatives.

Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The presence of the chloro, difluoromethyl, and pyrazolyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

Positional Effects: The chlorine in the target compound at position 5 contrasts with analogs like 7a (Cl at position 4) and 1A (Br at position 5) . Position 5 substitution in quinolines is often critical for DNA intercalation or enzyme binding. Difluoromethyl (CF2H) at position 3 provides a balance of electronegativity and lipophilicity compared to trifluoromethyl (CF3) in 7a , which is more electronegative and may reduce metabolic stability.

Heterocyclic Moieties :

- The 1-methyl-4-pyrazolyl group at position 2 differs from pyrazolo[3,4-b]pyridines in antimalarial compounds and bulkier aryl groups in 1A or 7 . Smaller pyrazolyl groups may enhance solubility compared to aryl substituents.

Synthetic Routes: The target compound’s synthesis may parallel methods for 7a (InCl3-promoted reactions in green media) or 1A (microwave-assisted Yb(OTf)3/CuI catalysis) .

Physicochemical Properties

- Melting Points : Analogs like 7a have m.p. 85–87°C , while bulkier compounds (e.g., 1A ) likely have higher melting points. The target’s CF2H and pyrazolyl groups may lower m.p. compared to CF3-containing derivatives.

- Spectroscopic Data : IR and NMR data for 7a (νmax 1607, 1159 cm⁻¹; δ 1.92 ppm for CH3) provide benchmarks for comparing the target’s functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.